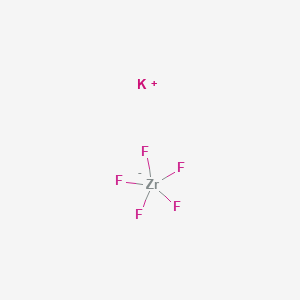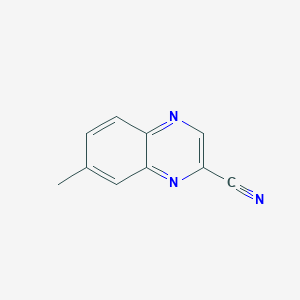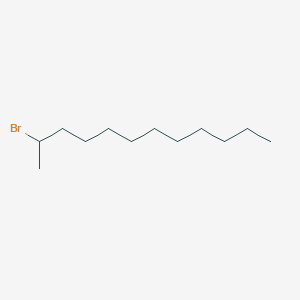
2-Bromododecane
Übersicht
Beschreibung
2-Bromododecane is a chemical compound with the molecular formula C12H25Br . It has an average mass of 249.231 Da and a monoisotopic mass of 248.113953 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromododecane is represented by the formula C12H25Br . The InChI representation of the molecule is InChI=1S/C12H25Br/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11H2,1-2H3 .
Physical And Chemical Properties Analysis
2-Bromododecane has a density of 1.0±0.1 g/cm3 . Its boiling point is 283.3±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.1±3.0 kJ/mol . The flash point is 83.8±10.4 °C . The index of refraction is 1.456 .
Wissenschaftliche Forschungsanwendungen
Microbial Lipid Production
2-Bromododecane: has been utilized as a growth substrate in microbiological studies to investigate the fatty acid composition of cellular lipids. For instance, Rhodococcus rhodochrous NCIMB 13064, when grown on long-chain haloalkanes like 2-Bromododecane, shows changes in its lipid profile . This application is significant in biotechnology for optimizing microbial lipid production, which can be used for biofuel generation.
Toxicity Assessment
The compound has been employed in toxicity assays to determine the acute toxicity of halogenated alkanes. Methods like the yeast resazurin and the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay have used 2-Bromododecane to assess its impact on biological systems . This is crucial for environmental safety evaluations and designing safer chemicals.
Safety and Hazards
2-Bromododecane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing dust/fume/gas/mist/vapors/spray .
Wirkmechanismus
Target of Action
The primary target of 2-Bromododecane is the cellular lipids of certain bacteria, such as Rhodococcus rhodochrous . This compound serves as a growth substrate for these bacteria, influencing the fatty acid composition of their cellular lipids .
Mode of Action
2-Bromododecane interacts with its targets by serving as a growth substrate. The bacteria metabolize the compound, which leads to changes in the fatty acid composition of their cellular lipids
Biochemical Pathways
The biochemical pathways affected by 2-Bromododecane involve the metabolism of long-chain haloalkanes . The compound is used as a growth substrate, leading to changes in the fatty acid composition of cellular lipids
Pharmacokinetics
For instance, it has a vapor pressure of 0.29 psi at 20 °C, a boiling point of 130 °C/6 mmHg, and a density of 1.02 g/mL at 25 °C . These properties suggest that the compound may have low volatility and could be distributed in the body in a manner similar to other long-chain haloalkanes.
Result of Action
The primary molecular and cellular effect of 2-Bromododecane’s action is the alteration of the fatty acid composition of cellular lipids in certain bacteria . This can influence the growth and metabolism of these organisms.
Eigenschaften
IUPAC Name |
2-bromododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Br/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUUCQVKMWBSRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927848 | |
| Record name | 2-Bromododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromododecane | |
CAS RN |
13187-99-0, 13287-02-0 | |
| Record name | 2-Bromododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13187-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13187-99-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of the bromine atom on a haloalkane affect its incorporation into bacterial fatty acids?
A: Research on Rhodococcus rhodochrous NCIMB 13064 suggests that the position of the halogen substituent on a haloalkane does not significantly impact its incorporation into cellular fatty acids. [] When provided with either 1-bromododecane or 2-bromododecane as a growth substrate, the bacteria incorporated similar levels of bromofatty acids into their lipids. [] This indicates that the bacteria possess mechanisms to metabolize haloalkanes regardless of the bromine atom's position.
Q2: Are there differences in how bacteria incorporate even-chained versus odd-chained bromoalkanes into their fatty acids?
A: Rhodococcus rhodochrous NCIMB 13064 can incorporate both even-chained and odd-chained bromoalkanes into their fatty acids. [] The study showed that the bacteria could utilize 1-bromoalkanes with odd numbers of carbon atoms (C13, C15, C17) and incorporate them into their fatty acid profiles. [] Interestingly, both chain-lengthening and chain-shortening of the incorporated bromofatty acids occurred primarily in two-carbon units. [] This suggests a metabolic preference for maintaining an odd number of carbon atoms in the resulting bromofatty acids.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



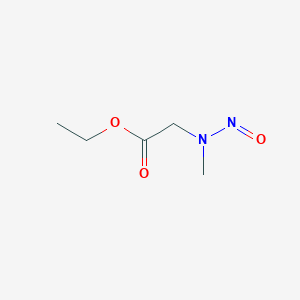

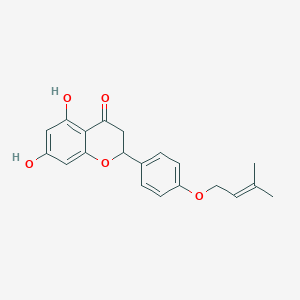


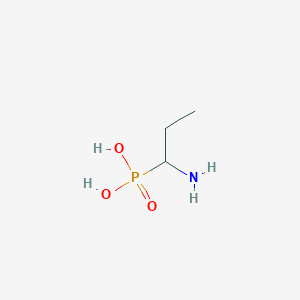


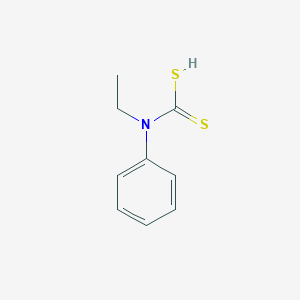
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
